molecular formula C9H7Li B6317053 Lithium, 1H-inden-1-yl- CAS No. 20669-47-0

Lithium, 1H-inden-1-yl-

Cat. No.: B6317053
CAS No.: 20669-47-0
M. Wt: 122.1 g/mol
InChI Key: DWWZPYPYUFXZTL-UHFFFAOYSA-N
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Description

Lithium, 1H-inden-1-yl- is an organolithium compound with the molecular formula C9H7Li. It is a derivative of indene, where the lithium atom is bonded to the 1-position of the indene ring. This compound is of interest in organic synthesis due to its reactivity and utility as a nucleophile in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium, 1H-inden-1-yl- can be synthesized through the reaction of indene with an organolithium reagent such as n-butyllithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity .

Industrial Production Methods

While specific industrial production methods for Lithium, 1H-inden-1-yl- are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors and ensuring stringent control of reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

Lithium, 1H-inden-1-yl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while substitution reactions could produce a variety of substituted indene derivatives .

Scientific Research Applications

Lithium, 1H-inden-1-yl- has several applications in scientific research:

Mechanism of Action

The mechanism by which Lithium, 1H-inden-1-yl- exerts its effects involves its role as a nucleophile. The lithium atom in the compound is highly reactive, allowing it to attack electrophilic centers in other molecules. This nucleophilic attack leads to the formation of new bonds and the transformation of the reactants into desired products. The specific molecular targets and pathways depend on the nature of the electrophile and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Lithium, 1H-inden-2-yl-: Another organolithium compound where the lithium atom is bonded to the 2-position of the indene ring.

    Lithium, 1H-naphthalen-1-yl-: A related compound where the lithium atom is bonded to the 1-position of the naphthalene ring.

Uniqueness

Lithium, 1H-inden-1-yl- is unique due to its specific reactivity and the position of the lithium atom on the indene ring. This positioning influences its nucleophilicity and the types of reactions it can undergo, making it distinct from other organolithium compounds .

Properties

IUPAC Name

lithium;1H-inden-1-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7.Li/c1-2-5-9-7-3-6-8(9)4-1;/h1-7H;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWZPYPYUFXZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[CH-]1C=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Li
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455657
Record name Lithium, 1H-inden-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20669-47-0
Record name Lithium, 1H-inden-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Inden-1-yllithium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Indene (10.0 g, 0.0861 moles) was stirred in hexane (150 mL) as n-BuLi (0.8783 moles, 54.8 mL of 1.6 M solution in hexane) was added drop wise. The mixture was allowed to stir overnight at room temperature during which time a solid precipitated. After the reaction period the solid was collected via suction filtration, washed with hexane, dried under vacuum, and was used without further purification or analysis (9.35 g, 89.1% yield).
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10 g
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54.8 mL
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150 mL
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Yield
89.1%

Synthesis routes and methods II

Procedure details

A 500 mL Schlenk flask is charged with diethyl ether, 225 mL, and n-butyllithium, 13.6 mL of a 2.93M solution in hexane (45 mmole). The mixture is stirred magnetically and chilled to -78° C. in a dry ice/acetone bath. Indene, 5.25 mL (45 mmole), is added to the solution which is then allowed to warm to room temperature. The solution is stirred at least 12 hours at room temperature prior to further reaction. Titration of the sample shows the reaction is complete.
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45 mmol
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Synthesis routes and methods III

Procedure details

A 100 mL Schlenk flask is charged with diethyl ether, 50 mL, and n-butyllithium, 5.2 mL (13.88 mmole) of a 2.68M solution in hexane) at -78° C. To the magnetically stirred, chilled solution is added nitrogen degassed indene, 1.8 mL (15.27 mmole). The mixture is stirred and warmed to room temperature over 1 to 2 hours. The mixture is stirred at least an additional 4 hours at room temperature to insure complete reaction prior to further use.
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Synthesis routes and methods IV

Procedure details

A 100 mL Schlenk flask is charged with diethyl ether, 50 mL, and n-butyllithium, 5.5 mL of a 2.78M solution is hexane (16 mmoles), while stirring magnetically and maintaining the temperature at or below -20° C. in a dry ice/acetone bath. Nitrogen degassed indene, 2.0 mL (16.8 mmole), is added to the chilled, stirred solution. The mixture is warmed to room temperature and stirred approximately 15 hours followed by refluxing for 1 hour. The reaction is assumed to be stoichiometric and complete based on titration data obtained from previous preparations of lithium indenide.
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16 mmol
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Synthesis routes and methods V

Procedure details

A 250 mL Schlenk flask is charged with diethyl ether, 100 mL, then chilled to -20° C. To the chilled solvent is added n-butyllithium, 5.4 mL of a 2.79M in hexane (15 mmole). To the magnetically stirred mixture is added nitrogen degassed indene, 1.92 mL (16.5 mmole). The mixture is stirred overnight at room temperature.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium, 1H-inden-1-yl-
Reactant of Route 2
Lithium, 1H-inden-1-yl-
Reactant of Route 3
Lithium, 1H-inden-1-yl-
Reactant of Route 4
Lithium, 1H-inden-1-yl-
Reactant of Route 5
Lithium, 1H-inden-1-yl-
Reactant of Route 6
Lithium, 1H-inden-1-yl-

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